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Compound of Interest

Compound Name:
2-cyclohexylpropan-1-amine

hydrochloride

CAS No.: 879656-44-7

Cat. No.: B6143886

Get Quote

Executive Summary
2-Cyclohexylpropan-1-amine hydrochloride (CAS: 103254-49-5 for free base) is a high-

value chiral aliphatic building block used effectively in medicinal chemistry to modulate

lipophilicity, metabolic stability, and spatial orientation of pharmacophores. Structurally, it

represents a saturated bioisostere of

-methylphenethylamine, offering a bulky hydrophobic cyclohexyl group at the

-position relative to the primary amine.

This guide details the physicochemical profile, synthetic utility, and experimental protocols for

integrating this synthon into drug discovery workflows. It specifically addresses the transition

from planar aromatic scaffolds to

-rich aliphatic systems—a key strategy in modern "Escape from Flatland" drug design to
improve solubility and target specificity.
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Chemical Profile & Structural Logic[1]
Physicochemical Properties

Property Data

IUPAC Name 2-cyclohexylpropan-1-amine hydrochloride

Common Synonyms -cyclohexylpropylamine; 2-cyclohexyl-1-

propanamine

CAS Number
103254-49-5 (Free Base); 19146-54-4 ((S)-HCl);

52617-05-7 ((R)-Free Base)

Molecular Formula

Molecular Weight
141.26 g/mol (Free Base); 177.71 g/mol (HCl

salt)

Chirality Available as (R) and (S) enantiomers

Physical State White to off-white hygroscopic solid

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in DCM

Structural Significance (Bioisosterism)
The strategic value of 2-cyclohexylpropan-1-amine lies in its relationship to 2-phenylpropan-1-

amine.

Steric Isostere: The cyclohexyl ring occupies a similar volume to a phenyl ring but possesses

a chair conformation, providing "thickness" (3D character) rather than planarity.

Electronic Modulation: It removes the

-electron density of the aromatic ring, eliminating

stacking interactions while enhancing hydrophobic Van der Waals contacts.

Metabolic Stability: The saturated ring is generally more resistant to oxidative metabolism

(e.g., CYP450 arene oxidation) compared to the phenyl ring, although distal hydroxylation
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can occur.

Synthesis & Preparation Pathways
Researchers often source this material, but in-house preparation is required for specific

isotopologues or large-scale needs.

Synthesis Workflow (Graphviz)

Legend

Start: 2-Phenylpropan-1-amine Catalytic Hydrogenation
(Rh/C or PtO2, H2, AcOH)

2-Cyclohexylpropan-1-amine

Start: 2-Cyclohexylpropanoic Acid Amide Formation
(NH3, EDC)

Reduction
(LiAlH4, THF)

Red: Precursor | Blue: Reaction | Green: Target

Click to download full resolution via product page

Figure 1: Primary synthetic routes to 2-cyclohexylpropan-1-amine. The hydrogenation route

preserves the stereochemistry of the starting phenylamine.

Experimental Protocols
Protocol A: Amide Coupling (General Procedure)
Objective: To couple 2-cyclohexylpropan-1-amine HCl with a carboxylic acid (

) to form an amide bond, a common motif in peptidomimetics.

Reagents:

Carboxylic Acid (1.0 equiv)

2-Cyclohexylpropan-1-amine HCl (1.1 equiv)

HATU (1.2 equiv)

DIPEA (Diisopropylethylamine) (3.0 equiv)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b6143886/docs?utm_src=pdf-body-img#application-note-2-cyclohexylpropan-1-amine-hcl-as-a-chiral-building-block-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6143886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMF (Anhydrous)

Step-by-Step Procedure:

Preparation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in

anhydrous DMF (5 mL).

Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at

room temperature for 15 minutes to activate the acid (formation of the active ester).

Addition: Add 2-cyclohexylpropan-1-amine HCl (1.1 mmol, 195 mg) in one portion.

Reaction: Stir the mixture at room temperature under an inert atmosphere (

) for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the
product

.

Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (2x),

Sat.

(2x), and Brine (1x).

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: Since the amine is an HCl salt, the extra equivalent of DIPEA (Total 3.0 eq) is

crucial to liberate the free amine in situ.

Protocol B: Reductive Amination
Objective: To synthesize secondary amines by coupling with an aldehyde.

Reagents:

Aldehyde (1.0 equiv)

2-Cyclohexylpropan-1-amine HCl (1.0 equiv)
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(Sodium triacetoxyborohydride) (1.5 equiv)

DIPEA (1.0 equiv)

DCE (1,2-Dichloroethane)

Procedure:

Dissolve the aldehyde and amine HCl salt in DCE.

Add DIPEA (1.0 equiv) to neutralize the salt.

Stir for 30 minutes to allow imine formation.

Add

and stir for 12 hours.

Quench with saturated

and extract with DCM.

Application Case Studies
Case Study: GPCR Antagonist Optimization
In a theoretical optimization of a Melatonin receptor ligand (analogous to Ramelteon), replacing

the core aromatic linker with a cyclohexyl-ethyl or cyclohexyl-propyl linker often improves

metabolic half-life.

Observation: The 2-cyclohexylpropan-1-amine moiety introduces a chiral center (

-branching) that can lock the alkyl chain into a preferred conformation, potentially increasing
binding affinity (

) compared to the linear n-propyl analog.

Data Interpretation: If the (S)-enantiomer shows 100x higher potency than the (R)-

enantiomer, it suggests the hydrophobic pocket has strict steric constraints accommodating

the bulky cyclohexyl group only in a specific vector.
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Comparative Lipophilicity (cLogP)
Fragment Contribution to cLogP Description

2-Phenylpropyl ~2.8
Planar, Aromatic,

-stacking capable

2-Cyclohexylpropyl ~3.4
Bulky, Aliphatic, purely

hydrophobic

Insight: The cyclohexyl analog is significantly more lipophilic. If the lead compound is too polar

(low permeability), this substitution can improve membrane permeability. Conversely, if

solubility is an issue, polar groups must be added elsewhere on the scaffold to compensate.

Quality Control & Handling
Storage: Store the HCl salt at 2-8°C in a desiccator. It is hygroscopic.

Analysis:

1H NMR (DMSO-d6): Look for the characteristic cyclohexyl multiplet (0.8–1.7 ppm) and

the methyl doublet at the chiral center (~0.85 ppm). The

protons typically appear as a multiplet around 2.6–2.8 ppm.

Chiral Purity: Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H

column) if synthesizing from racemic precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-Phenylpropan-2-amine;propan-2-amine | C12H22N2 | CID 20163266 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB62506485.htm
https://www.benchchem.com/product/b6143886?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/20163266
https://pubchem.ncbi.nlm.nih.gov/compound/20163266
https://www.benchchem.com/product/b6143886/docs#application-note-2-cyclohexylpropan-1-amine-hcl-as-a-chiral-building-block-1
https://www.benchchem.com/product/b6143886/docs#application-note-2-cyclohexylpropan-1-amine-hcl-as-a-chiral-building-block-1
https://www.benchchem.com/product/b6143886/docs#application-note-2-cyclohexylpropan-1-amine-hcl-as-a-chiral-building-block-1
https://www.benchchem.com/product/b6143886/docs#application-note-2-cyclohexylpropan-1-amine-hcl-as-a-chiral-building-block-1
https://www.benchchem.com/product/b6143886?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6143886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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